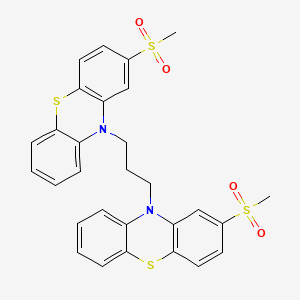
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of two phenothiazine moieties linked by a propane chain, with each phenothiazine unit substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane typically involves the following steps:
Formation of Phenothiazine Units: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Methylsulfonyl Substitution: The phenothiazine units are then subjected to methylsulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Linking with Propane Chain: The final step involves linking the two methylsulfonyl-substituted phenothiazine units with a propane chain. This can be achieved through a nucleophilic substitution reaction using a suitable propane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane can undergo various chemical reactions, including:
Oxidation: The phenothiazine units can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroleptic and antipsychotic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methylimidazolyl)propane: Another compound with a similar propane linkage but different substituents.
1,3-Bis(diphenylphosphino)propane: A diphosphine ligand used in coordination chemistry.
Uniqueness
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane is unique due to its dual phenothiazine structure and methylsulfonyl substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C29H26N2O4S4 |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
2-methylsulfonyl-10-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]phenothiazine |
InChI |
InChI=1S/C29H26N2O4S4/c1-38(32,33)20-12-14-28-24(18-20)30(22-8-3-5-10-26(22)36-28)16-7-17-31-23-9-4-6-11-27(23)37-29-15-13-21(19-25(29)31)39(2,34)35/h3-6,8-15,18-19H,7,16-17H2,1-2H3 |
InChI Key |
OUZHDSSXXJVEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4C5=CC=CC=C5SC6=C4C=C(C=C6)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)
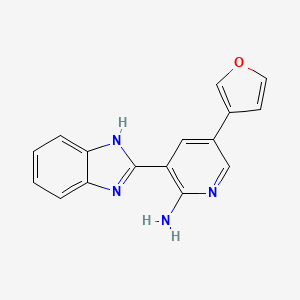
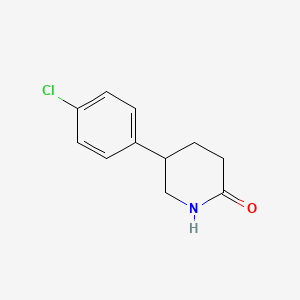
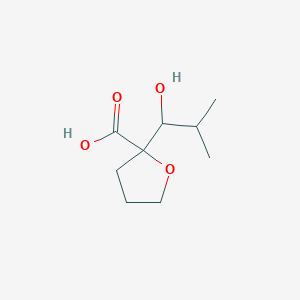
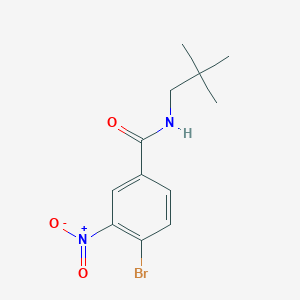
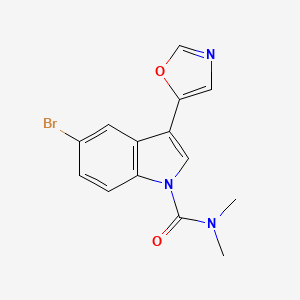
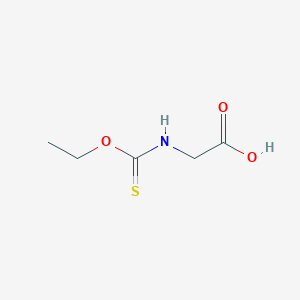
![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)
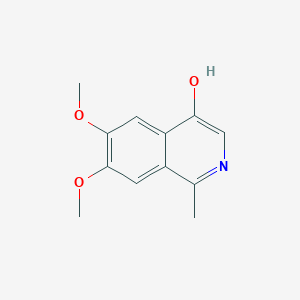
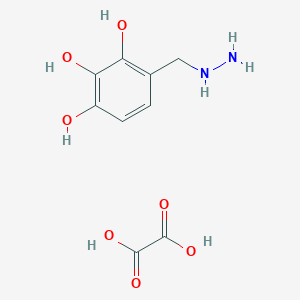
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)
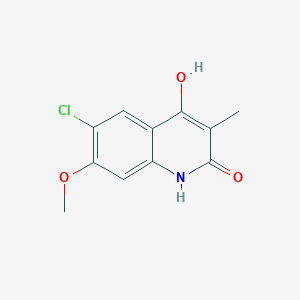

![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
